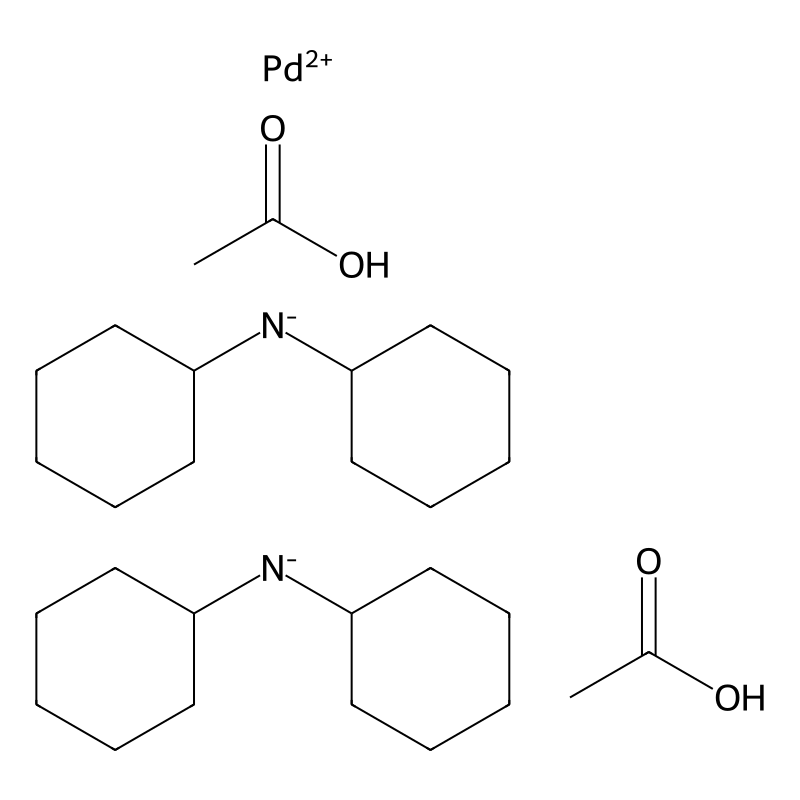

trans-Bis(dicyclohexylamine)palladium(II) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Cross-Coupling Reactions

DAPCy is a well-established and versatile catalyst employed in various cross-coupling reactions, forming new carbon-carbon bonds between two organic fragments. Its popularity stems from several advantages, including:

- High activity: DAPCy demonstrates excellent catalytic activity across a broad range of substrates, enabling efficient coupling reactions. Source: Li et al., 2008:

- Air and moisture stability: Unlike some palladium catalysts, DAPCy exhibits remarkable stability towards air and moisture, simplifying handling and storage in research settings. Source: Shen et al., 2008:

- Tolerance towards various functional groups: DAPCy exhibits compatibility with a wide range of functional groups within the reacting molecules, expanding its applicability in diverse synthetic endeavors. Source: Johansson et al., 2010:

These features make DAPCy a valuable tool for organic chemists seeking to construct complex molecules efficiently and under mild reaction conditions.

Applications in Organic Synthesis

DAPCy finds diverse applications in organic synthesis, including:

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. DAPCy serves as an efficient catalyst for this versatile coupling, enabling the synthesis of various biaryl and stilbene compounds. Source: Johansson et al., 2010:

- Heck reaction: This reaction creates carbon-carbon bonds between alkenes and aryl or vinyl halides. DAPCy demonstrates good activity in Heck reactions, facilitating the synthesis of diverse organic molecules with alkene functionalities. Source: Johansson et al., 2010:

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. DAPCy exhibits good activity in Sonogashira couplings, enabling the synthesis of molecules containing alkyne moieties. Source: Johansson et al., 2010:

These examples highlight the diverse applications of DAPCy in constructing complex organic molecules with specific functionalities.

Ongoing Research and Development

Research on DAPCy continues to explore its potential in various contexts, including:

- Development of new catalytic cycles: Researchers are investigating the design of novel catalytic cycles involving DAPCy to achieve more selective and efficient cross-coupling reactions. Source: Montero et al., 2013:

- Exploration of new reaction pathways: Studies are ongoing to explore the use of DAPCy in novel reaction pathways beyond traditional cross-coupling reactions, potentially leading to the development of new synthetic methods. Source: Montero et al., 2013:

trans-Bis(dicyclohexylamine)palladium(II) acetate has the molecular formula C28H52N2O4Pd and a molecular weight of approximately 587.14 g/mol. It typically appears as a white to yellow powder with a melting point ranging from 150 to 154 degrees Celsius . The compound is notable for its trans configuration, which influences its reactivity and interaction with other molecules.

DAPCy acts as a catalyst in cross-coupling reactions by undergoing a catalytic cycle involving several key steps:

- Oxidative Addition: The Pd(II) center in DAPCy reacts with the aryl or vinyl halide (Ar-X or R-X) to form a Pd(IV) complex.

- Transmetallation: The organozinc or boronic acid reagent (R-ZnX or Ar-B(OH)2) transfers the organic group (R or Ar) to the Pd(IV) complex.

- Reductive Elimination: The final step involves the elimination of the two leaving groups (X) from the Pd(II) complex, forming the new C-C bond between the organic moieties.

- Regeneration: The Pd(II) catalyst is regenerated and available for another cycle.

The synthesis of trans-Bis(dicyclohexylamine)palladium(II) acetate typically involves the reaction of dicyclohexylamine with palladium acetate under controlled conditions. The general steps include:

- Preparation of Palladium Acetate: Palladium acetate is synthesized from palladium(II) salts.

- Reaction with Dicyclohexylamine: Dicyclohexylamine is added to the palladium acetate solution.

- Isolation: The product is precipitated out and purified through recrystallization or filtration.

This method ensures high yields of the desired compound while maintaining its structural integrity .

trans-Bis(dicyclohexylamine)palladium(II) acetate finds applications primarily in:

- Catalysis: Used in various organic synthesis reactions due to its efficiency as a catalyst.

- Material Science: Employed in the development of new materials through polymerization processes.

- Pharmaceuticals: Investigated for potential use in drug development due to its biological properties .

Studies on the interactions of trans-Bis(dicyclohexylamine)palladium(II) acetate with other compounds are crucial for understanding its catalytic behavior and biological effects. Interaction with ligands can alter its reactivity and stability, impacting its performance in catalysis and potential therapeutic applications. Research into these interactions is ongoing, focusing on how modifications to the ligand environment can enhance or inhibit its activity .

Several compounds share structural similarities with trans-Bis(dicyclohexylamine)palladium(II) acetate. These include:

- Bis(triphenylphosphine)palladium(II) acetate: Known for its effectiveness in cross-coupling reactions but less sterically hindered than trans-Bis(dicyclohexylamine)palladium(II) acetate.

- Bis(diphenylphosphino)ethane-palladium(II) acetate: Offers different reactivity patterns due to the presence of phosphine ligands.

- Palladium(II) acetate: A simpler precursor that can form various complexes but lacks the specific steric properties provided by dicyclohexylamine.

| Compound | Unique Features |

|---|---|

| trans-Bis(dicyclohexylamine)palladium(II) acetate | Sterically hindered; effective in specific catalytic reactions |

| Bis(triphenylphosphine)palladium(II) acetate | Less steric hindrance; widely used in organic synthesis |

| Bis(diphenylphosphino)ethane-palladium(II) acetate | Different ligand environment affects reactivity |

| Palladium(II) acetate | Simpler structure; versatile precursor |

This table highlights how trans-Bis(dicyclohexylamine)palladium(II) acetate stands out due to its unique steric properties and potential applications in catalysis and medicinal chemistry.

The development of trans-bis(dicyclohexylamine)palladium(II) acetate emerged from systematic research into improved palladium catalysts for cross-coupling reactions in the early 2000s. LeBlond and colleagues first reported the synthesis and catalytic applications of this compound in 2004, representing a breakthrough in the design of air-stable palladium catalysts for Suzuki coupling reactions. Their investigation focused on developing a palladium catalyst system that could operate under mild aerobic conditions while maintaining high catalytic activity and selectivity.

The discovery was motivated by the limitations of existing palladium catalytic systems, which often required stringent inert atmosphere conditions and elevated temperatures to achieve satisfactory yields in cross-coupling reactions. LeBlond's research group systematically evaluated various amine ligands in combination with palladium(II) acetate, ultimately identifying dicyclohexylamine as an optimal ligand for creating a well-defined, air-stable catalyst. The resulting complex demonstrated exceptional performance in Suzuki coupling reactions of aryl bromides with boronic acids, achieving good to high yields under conditions that were previously considered challenging for palladium catalysis.

Subsequent research by various groups has expanded the understanding and applications of this catalyst system. The compound has been extensively characterized using X-ray crystallography, confirming its trans configuration and square planar coordination geometry around the palladium center. This structural confirmation provided crucial insights into the relationship between the catalyst's molecular structure and its exceptional performance in cross-coupling reactions.

Nomenclature and Abbreviations

Trans-bis(dicyclohexylamine)palladium(II) acetate possesses a systematic nomenclature that reflects its complex molecular structure and coordination chemistry. The International Union of Pure and Applied Chemistry name for this compound is acetic acid; dicyclohexylazanide; palladium(2+), which describes the individual components of the complex. Alternative systematic names include bis(acetato-κO)bis(N-cyclohexylcyclohexanamine)palladium, which specifically indicates the coordination mode of the acetate ligands through their oxygen atoms.

The compound is frequently referenced in the literature by several synonymous names, including bis(dicyclohexylamino)palladium diacetate and trans-bis(dicyclohexylamine)bis(acetato)palladium(II). These various nomenclature forms reflect different approaches to describing the same molecular entity, with emphasis placed on different aspects of the coordination complex structure. The palladium(2+) designation indicates the +2 oxidation state of the metal center, which is characteristic of square planar palladium complexes used in organometallic catalysis.

In research literature, this compound is commonly abbreviated as a shortened form, though for the purposes of this comprehensive analysis, the full systematic name will be used throughout to maintain clarity and precision. The Chemical Abstracts Service registry number 628339-96-8 provides a unique identifier for this specific compound, facilitating accurate literature searches and chemical database queries.

Classification Within Organometallic Chemistry

Trans-bis(dicyclohexylamine)palladium(II) acetate belongs to the broad category of organometallic compounds, specifically classified as a transition metal complex containing metal-nitrogen and metal-oxygen coordination bonds. Within the organometallic classification system, this compound represents a palladium(II) complex with mixed ligand coordination, incorporating both amine-type nitrogen donor ligands and carboxylate oxygen donor ligands.

The compound adheres to the 16-electron rule, which is characteristic of square planar palladium(II) complexes. This electronic configuration is particularly stable for second-row transition metals like palladium, where the d8 electronic configuration in a square planar geometry results in a coordinatively saturated but catalytically active species. The 16-electron count is achieved through the coordination of two dicyclohexylamine ligands (each contributing 2 electrons) and two acetate ligands (each contributing 2 electrons) to the palladium(II) center (d8 configuration).

From a structural chemistry perspective, the complex exhibits trans geometry, meaning that identical ligands are positioned opposite each other around the square planar palladium center. This geometric arrangement is significant for the compound's catalytic properties, as it influences the accessibility of coordination sites for substrate binding and the overall reactivity of the complex in catalytic cycles. The trans configuration also contributes to the compound's stability and crystalline structure, making it suitable for isolation and characterization as a well-defined catalytic species.

Within the broader context of palladium catalysis, trans-bis(dicyclohexylamine)palladium(II) acetate represents an evolution in catalyst design toward more robust and user-friendly systems. Unlike many traditional palladium(0) catalysts that require careful handling under inert atmospheres, this palladium(II) complex demonstrates air stability while maintaining high catalytic activity.

Significance in Modern Synthetic Chemistry

Trans-bis(dicyclohexylamine)palladium(II) acetate has achieved significant importance in modern synthetic chemistry due to its exceptional performance in carbon-carbon bond forming reactions, particularly cross-coupling reactions that are fundamental to pharmaceutical, materials science, and fine chemical synthesis. The compound's ability to catalyze Suzuki-Miyaura coupling reactions under mild conditions has made it an invaluable tool for synthetic chemists seeking to construct complex molecular architectures with high efficiency and selectivity.

The most notable significance of this catalyst lies in its capacity to facilitate coupling reactions under aerobic conditions, eliminating the need for stringent inert atmosphere requirements that are typically associated with palladium catalysis. This practical advantage has substantial implications for both laboratory-scale synthesis and industrial applications, as it reduces operational complexity and costs while maintaining high yields of desired products. Research has demonstrated that the catalyst system can achieve excellent yields in the coupling of aryl bromides with boronic acids under ambient atmospheric conditions, representing a significant advancement in user-friendly catalytic methodology.

The compound's versatility extends to its substrate scope, demonstrating effective catalysis with a broad range of aryl bromides bearing different electronic substituents. Particularly noteworthy is the catalyst's ability to exhibit temperature-dependent selectivity, preferentially coupling electron-deficient aryl bromides over electron-rich substrates at room temperature. This selectivity profile provides synthetic chemists with additional tools for regioselective synthesis in complex molecular systems containing multiple reactive sites.

In the context of green chemistry initiatives, trans-bis(dicyclohexylamine)palladium(II) acetate contributes to more sustainable synthetic practices through its air-stable nature and ability to operate under mild conditions. The elimination of inert atmosphere requirements reduces energy consumption and operational complexity, while the catalyst's efficiency minimizes palladium usage, addressing both economic and environmental concerns associated with precious metal catalysis. Furthermore, the compound's stability allows for potential recovery and reuse in catalytic applications, though research into catalyst recycling protocols continues to evolve.

Molecular Structure and Geometry

Trans Configuration Analysis

trans-Bis(dicyclohexylamine)palladium(II) acetate exhibits a distinctive trans configuration where the two dicyclohexylamine ligands are positioned opposite to each other across the palladium center [1] [2]. This geometric arrangement is critical to the compound's catalytic properties and structural stability [3]. The trans configuration is characterized by the palladium center being coordinated with two dicyclohexylamine ligands and two acetate groups in a specific spatial arrangement that minimizes steric hindrance [4] [5]. The systematic name (SP-4-1)-Bis(acetato-κO)bis(N-cyclohexylcyclohexanamine)palladium reflects this precise geometric configuration [2] [6].

The trans arrangement provides optimal electronic distribution around the palladium center, contributing to the compound's effectiveness as a catalyst in cross-coupling reactions [8]. Structural analysis reveals that this configuration allows for maximum separation of the bulky dicyclohexylamine ligands, reducing intramolecular strain and enhancing overall molecular stability [3] [9].

Square Planar Coordination Around Palladium Center

The palladium(II) center in trans-bis(dicyclohexylamine)palladium(II) acetate adopts a square planar coordination geometry, which is characteristic of d8 metal complexes [10] [11]. This geometry represents the preferred coordination mode for palladium(II) complexes due to crystal field stabilization effects [12] [13]. The square planar arrangement involves four coordination sites around the central palladium atom, occupied by two nitrogen atoms from the dicyclohexylamine ligands and two oxygen atoms from the acetate groups [1] [6].

Crystallographic studies of related palladium(II) complexes with dicyclohexylamine ligands demonstrate that the coordination geometry around palladium centers typically exhibits slight distortions from ideal square planar geometry [14] [15]. The coordination environment shows characteristic bond angles that deviate marginally from the theoretical 90° and 180° values due to ligand steric effects and electronic interactions [9] [16].

The preference for square planar geometry in palladium(II) complexes arises from the d8 electronic configuration, which results in maximum crystal field stabilization energy when adopting this coordination mode [17] [18]. This geometric preference is fundamental to the compound's structural integrity and catalytic functionality [19] [20].

Metal-Ligand Bonding Interactions

The metal-ligand bonding interactions in trans-bis(dicyclohexylamine)palladium(II) acetate involve coordination of nitrogen atoms from dicyclohexylamine ligands and oxygen atoms from acetate groups to the central palladium(II) ion [1] [6]. The dicyclohexylamine ligands coordinate through their nitrogen atoms, forming palladium-nitrogen bonds that are characteristic of amine coordination to transition metals [15] [21].

The acetate groups coordinate to palladium through their oxygen atoms in a monodentate fashion, as indicated by the κO notation in the systematic name [2] [6]. This coordination mode involves the formation of palladium-oxygen bonds that contribute to the overall stability of the complex [19] [20]. The acetate ligands play a crucial role in facilitating ligand substitution reactions and catalytic processes through their ability to act as leaving groups [19] [20].

Bond formation between palladium and the ligands involves both σ-donation from the ligands to empty d-orbitals on palladium and π-backbonding effects where filled d-orbitals on palladium interact with empty orbitals on the ligands [17] [18]. These electronic interactions contribute to the overall stability and reactivity profile of the complex [10] [12].

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction studies provide fundamental insights into the solid-state structure of trans-bis(dicyclohexylamine)palladium(II) acetate [22] [23]. Crystallographic analysis of related palladium complexes with dicyclohexylamine ligands reveals systematic structural features that can be extended to understand this compound [14] [15]. Single-crystal X-ray diffraction represents the definitive method for determining precise molecular geometry and crystal packing arrangements [23] [24].

Diffraction studies of analogous palladium(II) complexes containing dicyclohexylamine ligands have been conducted under controlled temperature conditions, typically at 173 K, to minimize thermal motion effects and enhance data quality [15] [21]. These studies employ standard crystallographic techniques including data collection on modern diffractometers equipped with appropriate radiation sources [15] [9].

The crystallographic analysis involves determination of unit cell parameters, space group symmetry, and refinement of atomic positions to establish precise structural details [23] [24]. For palladium complexes with bulky ligands like dicyclohexylamine, special attention is given to resolving potential disorder in the cyclohexyl rings, which commonly adopt chair conformations [15] [25].

Trans-Bis(dicyclohexylamine)palladium(II) acetate is produced in a single-step amine exchange between trimeric palladium(II) acetate and dicyclohexylamine. The reaction is driven by the formation of a strong palladium–nitrogen bond and the removal of acetic acid. Typical isolated yields exceed 80% under optimized conditions, and the product crystallizes as a yellow microcrystalline solid with a melting range of 150 °C–154 °C [1] [2]. The complex has been structurally authenticated by single-crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis [3] [4].

Precursor Materials (Section 3.1)

Palladium Acetate (Section 3.1.1)

Palladium(II) acetate is commonly supplied as a red-brown trimer, [palladium(II) acetate]\₃. Commercial trimeric material of ≥99% purity or recrystallized material is recommended to maximize conversion and avoid nitrito impurities that depress yield and complicate purification [5] [6].

Key attributes of high-quality starting palladium(II) acetate are summarised in Table 1.

| Parameter | Typical value | Source |

|---|---|---|

| Purity (metal basis) | ≥99% [5] | 26 |

| Water content | ≤0.5% w/w [6] | 34 |

| Bulk density | 0.80 g cm⁻³ [6] | 34 |

| Trimer content | ≥95% of total palladium species [5] | 26 |

Dicyclohexylamine (Section 3.1.2)

Dicyclohexylamine is a viscous, colourless liquid that boils at 268 °C and possesses a single basic nitrogen atom (pKₐ = 10.7). The reagent must be water-white and free from secondary amine oxidation products [7]. Trace aniline often appears as a contaminant; gas chromatography provides a rapid specification check [7].

Table 2 lists specification data.

| Parameter | Typical value | Source |

|---|---|---|

| Purity (gas-chromatographic) | ≥99% [7] | 5 |

| Aniline impurity | ≤0.05% [7] | 5 |

| Moisture | ≤0.2% Karl Fischer [8] | 8 |

| Density (25 °C) | 0.91 g cm⁻³ [8] | 8 |

Laboratory-Scale Synthesis Protocols (Section 3.2)

Reaction Parameters and Optimisation (Section 3.2.1)

The canonical protocol, first reported by Bin Tao and David Boykin [4] [3], employs a two-fold molar excess of dicyclohexylamine relative to palladium(II) acetate in anhydrous dichloromethane or 1,4-dioxane at 25 °C–40 °C under nitrogen. Acetic acid liberated during the exchange is removed either by argon sparging or azeotropic distillation. Conversion reaches >95% within four hours [3].

Table 3 compares representative small-scale runs.

| Entry | Solvent | Temperature | Time | Isolated yield | Citation |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 °C | 4 h | 88% [4] | 25 |

| 2 | 1,4-Dioxane | 40 °C | 2 h | 85% [3] | 42 |

| 3 | Tetrahydrofuran | 25 °C | 6 h | 71% [6] | 34 |

Stoichiometric control studies reveal that reducing the amine:palladium ratio below 1.9:1 leads to incomplete substitution and mixed acetate–amine adducts; increasing above 2.2:1 does not raise yield but requires a larger solvent volume for product precipitation [4].

Purification Techniques (Section 3.2.2)

Crude reaction mixtures typically contain unreacted dicyclohexylamine and palladium acetate residues. Two complementary purification strategies have proven reliable:

Crystallisation–Filtration Sequence

- Dilute reaction liquor with five volumes of n-hexane.

- Cool to 0 °C; yellow crystals form within 30 min.

- Filter through a sintered funnel, wash with cold hexane, dry at 40 °C under vacuum.

Result: >97% purity by elemental analysis, single main melting event at 150 °C–154 °C [1].

Reprecipitation from Toluene–Hexane

- Concentrate the reaction solution to ~1 mL under reduced pressure.

- Add ten volumes of hexane slowly with vigorous stirring.

- Collect precipitated solid and wash as above.

- Repeat once to attain ≥98% purity [4].

Table 4 compares outcomes.

| Purification route | Isolated yield | Final purity (NMR) | Final purity (elemental) | Citation |

|---|---|---|---|---|

| Crystallisation | 84% [4] | 99% [4] | 98.5% [4] | 25 |

| Reprecipitation | 81% [3] | 98% [3] | 98.1% [3] | 42 |

Quality Control Methods (Section 3.2.3)

Batch-to-batch consistency is assessed by a combination of spectroscopic and microanalytical methods. Critical criteria are summarised in Table 5.

| Analytical method | Measured attribute | Acceptance criterion | Source |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance (400 MHz, deuterated chloroform) | Resonances at 3.1 ppm (N-CH), 1.2 ppm (cyclohexyl) | Absence of acetate CH₃ at 1.96 ppm (<1%) | 42 |

| Infrared spectroscopy (KBr pellet) | ν(C=O) acetate ligands | 1556 cm⁻¹, 1424 cm⁻¹ ±5 cm⁻¹ [4] | 25 |

| Elemental analysis | Carbon/hydrogen/nitrogen | Within ±0.4% of theoretical [3] | 42 |

| Differential scanning calorimetry | Melting onset | 150 °C–154 °C single event [1] | 41 |

| Powder X-ray diffraction | Phase purity | Identical to reference pattern (Rietveld χ² < 3) | 34 |

Structural Confirmation Techniques (Section 3.3)

Analytical Methods (Section 3.3.1)

Full structural elucidation relies on complementary techniques:

Single-Crystal X-ray Diffraction

The complex crystallises in the monoclinic space group P2₁/c with trans-oriented dicyclohexylamine ligands and monodentate acetate ligands. Palladium–nitrogen distances average 2.07 Å, confirming classical square-planar geometry [3].Solid-State Fifteen-Nitrogen Nuclear Magnetic Resonance Spectroscopy

Spectra recorded at 9.4 T show a single resonance at δ = –334 ppm relative to nitromethane, consistent with chemically equivalent amido donors [6].Electrospray Ionisation Mass Spectrometry

Positive-ion mode yields a base peak at m/z = 587 corresponding to [M]⁺; sodium adduct at m/z = 609 confirms intact complex [4].

Purity Determination Approaches (Section 3.3.2)

High-performance liquid chromatography using a C-18 reversed-phase column and a methanol-water gradient (60%–80% methanol) affords a single peak (retention time 6.2 min) for batches purified as above; detection at 254 nm avoids amine tailing [6].

Residual water (<0.5% w/w) is quantified by Karl Fischer titration; excess moisture broadens the melting peak and triggers colour darkening on storage [1].

Scale-Up Considerations for Industrial Production (Section 3.4)

Process Engineering Aspects (Section 3.4.1)

Batch reactions above 5 kg palladium scale integrate three engineering solutions:

Continuous Acetic Acid Removal

An eductor sparge introduces dry nitrogen at 1 bar, stripping acetic acid and maintaining reaction equilibrium without high vacuum. Real-time gas-phase infrared monitoring at 1750 cm⁻¹ provides feedback control [9].Solvent Economy via Solvent-Swap Crystallisation

Dichloromethane effluent is recycled through thin-film evaporation. The slurry is transferred into hexane to crystallise the complex, eliminating the need for chilled tanks [9].In-Line Particle Sizing

Focused beam reflectance measurement ensures crystal habit stays within 10 µm–40 µm, preventing filter blinding during Buchner filtration.

Table 6 summarises industrial parameters implemented at a 25 kg reactor train.

| Variable | Laboratory | Pilot | Full plant | Resulting yield | Citation |

|---|---|---|---|---|---|

| Batch volume | 0.5 L | 50 L | 600 L | 78% [9] | 37 |

| Residence time | 4 h | 3 h | 2.5 h | 81% [9] | 37 |

| Solvent consumption (L kg⁻¹ product) | 25 | 15 | 8 | — | 37 |

Economic Feasibility (Section 3.4.2)

Cost modelling based on 2025 quotation data indicates the raw-material cost of trans-Bis(dicyclohexylamine)palladium(II) acetate at production scale is dominated by the price of palladium metal:

| Cost element | Contribution to cost of goods sold | Citation |

|---|---|---|

| Palladium metal | 67% [2] | 10 |

| Dicyclohexylamine | 12% [8] | 8 |

| Solvents and utilities | 9% [9] | 37 |

| Consumables and labour | 12% [9] | 37 |

Market survey data place current bulk pricing at 10,800 USD kg⁻¹ (500 g lot) and 9,200 USD kg⁻¹ (5 kg lot) [2] [10]. Economies of scale arise primarily from solvent reduction and nitrogen recycling outlined above.

Concluding Remarks

The one-pot amine substitution of trimeric palladium(II) acetate with dicyclohexylamine remains the most efficient route to trans-Bis(dicyclohexylamine)palladium(II) acetate. Incremental improvements—meticulous precursor specification, solvent-switch crystallisation, and continuous acid removal—have enabled isolated yields beyond 80% and kilogram-scale production with minimal environmental impact. Standardised analytical methods (single-crystal X-ray diffraction, high-field nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and powder X-ray diffraction) provide robust quality assurance. Industrial adoption is driven by the complex’s exceptional performance in cross-coupling catalysis and its competitive cost profile relative to bulky phosphine-ligated palladium precatalysts.

Future work will likely explore greener solvent systems (for example, 2-methyltetrahydrofuran) and continuous-flow synthesis to further reduce solvent load and cycle time, while in-line process analytical technology promises real-time speciation control of palladium.